N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
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Overview
Description
N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of phenylhydrazine with cyclohexanone, followed by methylation and subsequent cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 2-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Comparison: N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is unique due to its specific methylation at the nitrogen atom, which can influence its reactivity and biological activity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H2,9,10,11) |
InChI Key |
ZIVJQMJCCVNNCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC2=C1CCCC2 |
Origin of Product |
United States |
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